2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Beschreibung

BenchChem offers high-quality 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-1-methylindole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-14-8-5-7(11(15)16)3-2-6(8)4-9(14)10(12)13/h2-5,10H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDBZBNAHFNEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and pKa Profiling of 2-(Difluoromethyl)-1-methylindole-6-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Rationale

In modern drug discovery, functionalizing the indole core is a proven strategy for optimizing target affinity and modulating pharmacokinetic profiles. 2-(Difluoromethyl)-1-methyl-1H-indole-6-carboxylic acid (CAS: 1784538-65-3) is a highly specialized heterocyclic building block. Its unique substitution pattern—featuring an N-methyl group, a C2-difluoromethyl (-CF₂H) moiety, and a C6-carboxylic acid—imparts distinct physicochemical properties that are highly sought after in the design of allosteric modulators and kinase inhibitors.

As an Application Scientist, analyzing the causality behind a molecule's electronic distribution is the first step in predicting its behavior in biological systems.

-

The Ionizable Center (C6-COOH): The primary driver of the molecule's acid-base chemistry. Unsubstituted indole-6-carboxylic acid exhibits a baseline pKa of approximately 4.44 1.

-

Electronic Modulation via C2-CF₂H: Fluorine is highly electronegative. The -CF₂H group exerts a strong inductive electron-withdrawing effect (-I). Although located at the C2 position, this effect is transmitted through the highly conjugated indole π-system to the C6 position. By withdrawing electron density, it stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa).

-

Lipophilic Shielding via N1-CH₃: Methylation of the indole nitrogen serves two critical purposes. First, it eliminates the hydrogen bond donor (HBD) capacity of the indole >NH, significantly increasing the molecule's lipophilicity and membrane permeability. Second, it prevents tautomerization and N-deprotonation at high pH, simplifying the molecule's ionization profile to a strictly monoprotic system 2.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the compound, synthesizing theoretical predictions with empirical structural rules.

| Property | Value | Rationale / Causality |

| Molecular Weight | 225.19 g/mol | Calculated from formula C₁₁H₉F₂NO₂. |

| Predicted pKa (Aqueous) | 4.10 – 4.20 | Downward shift from base indole-6-COOH due to the -I effect of the C2-CF₂H group 1. |

| LogP (Octanol/Water) | ~2.80 – 3.20 | Enhanced lipophilicity driven by the N-CH₃ and C2-CF₂H groups, offsetting the polarity of the -COOH 2. |

| Topological Polar Surface Area | 46.53 Ų | Derived strictly from the carboxylic acid (-COOH) and the tertiary indole nitrogen. |

| Hydrogen Bond Donors (HBD) | 1 | Restricted to the carboxylic acid -OH. The indole N is methylated. |

| Hydrogen Bond Acceptors (HBA) | 4 | Carboxylic acid =O, -OH, and two Fluorine atoms (weak acceptors). |

Experimental Protocol: pKa Determination

Because of the high lipophilicity introduced by the N-methyl and -CF₂H groups, this compound exhibits poor aqueous solubility in its unionized state (pH < pKa). Standard aqueous potentiometric titration will fail due to precipitation. To circumvent this, we employ the Yasuda-Shedlovsky Extrapolation Method .

Self-Validating System Design: This multi-solvent approach is inherently self-validating. If the linear regression of the apparent pKa versus the dielectric constant yields an R2<0.99 , it immediately indicates a failure in electrode calibration or micro-precipitation, prompting protocol termination before erroneous data is reported.

Step-by-Step Methodology

-

Solvent Preparation: Prepare 1.0 mM solutions of the compound in four different Methanol/Water mixtures (e.g., 30%, 40%, 50%, and 60% MeOH by weight). Add 0.15 M KCl to each to maintain a constant ionic strength.

-

Electrode Calibration: Calibrate the glass pH electrode using Gran's plot method in the respective mixed-solvent systems to account for liquid junction potentials.

-

Inert Titration: Titrate each solution with standardized 0.1 M KOH (prepared in the matching cosolvent ratio) at 25.0 ± 0.1 °C. Crucial Causality: This must be done under an argon atmosphere to prevent CO₂ absorption, which would artificially lower the pH and skew the pKa.

-

Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum function.

-

Extrapolation: Plot (psKa+log[H2O]) against the reciprocal of the dielectric constant (1/ε) of the solvent mixtures. Perform a linear regression and extrapolate to the 1/ε value of pure water (0.0127 at 25 °C) to determine the true aqueous pKa.

Workflow for pKa determination using the Yasuda-Shedlovsky cosolvent extrapolation method.

Lipophilicity and pH-Dependent Partitioning (LogD)

The lipophilicity of an ionizable drug is best described by its distribution coefficient (LogD) at physiological pH (7.4). At pH 7.4, the ambient environment is more than 3 units above the compound's pKa (~4.15). According to the Henderson-Hasselbalch equation, the compound will be >99.9% ionized (carboxylate anion). Despite this ionization, the highly lipophilic core ensures the molecule retains significant membrane partitioning capabilities 3.

Protocol for Shake-Flask LogD(7.4) Determination

Self-Validating System Design: By testing three distinct phase ratios (1:1, 1:2, and 2:1), the system acts as its own internal control. A variance of >0.1 log units between ratios invalidates the run, indicating micelle formation or incomplete phase separation.

-

Equilibration: Mutually saturate n-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours.

-

Partitioning: Dissolve the compound in the octanol phase to ensure complete dissolution of the lipophilic core. Add the saturated aqueous buffer at three different volume ratios (1:1, 1:2, 2:1).

-

Agitation: Shake the biphasic system mechanically for 60 minutes at 25 °C to achieve thermodynamic equilibrium.

-

Separation: Centrifuge at 3000 rpm for 15 minutes to guarantee absolute phase separation.

-

Quantification: Quantify the concentration of the compound in both phases using RP-HPLC-UV. Calculate LogD as log([Solute]octanol/[Solute]buffer) .

Thermodynamic cycle of partitioning and ionization governing LogD at physiological pH.

References

-

ResearchGate. "Allosteric N-acetamide-indole-6-carboxylic acid thumb pocket 1 inhibitors of hepatitis C virus NS5B polymerase". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Arabian Journal of Chemistry. "QbD-mediated RP-UPLC method development invoking an FMEA-based risk assessment to estimate nintedanib degradation products". Arabian Journal of Chemistry. URL:[Link]

Sources

Pharmacokinetic profiling of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Executive Summary

The transition of a small molecule from a hit to a viable lead candidate hinges on optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (CAS: 1784538-65-3) represents a highly privileged scaffold in modern medicinal chemistry. It combines the target-engaging potential of an indole-6-carboxylic acid with the metabolic shielding of a difluoromethyl group. This whitepaper provides a comprehensive, causality-driven methodology for the in vitro pharmacokinetic (PK) profiling of this specific compound, designed for senior scientists and drug development professionals.

Physicochemical Rationale and ADME Liabilities

Before initiating in vitro assays, a rigorous structural analysis is required to predict the compound's behavior and select the appropriate assay systems. Assessments of the pharmacological properties of a candidate chemical lead are critical to their initial selection and establish benchmarks for lead optimization[1].

The molecular architecture of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid presents three distinct functional domains that dictate its PK profile:

-

The Difluoromethyl Group (-CF2H) at C2: The incorporation of fluorinated motifs into medicinally relevant scaffolds improves metabolic and pharmacokinetic properties[2]. Unlike a standard methyl group, the -CF2H moiety resists cytochrome P450 (CYP450) mediated aliphatic hydroxylation due to the high bond dissociation energy of the C-F bond[3]. Furthermore, it acts as a lipophilic hydrogen-bond donor bioisostere, modulating the overall pKa and improving membrane permeability.

-

The N-Methyl Group at N1: Methylation of the indole nitrogen eliminates a critical hydrogen bond donor, thereby increasing lipophilicity and preventing Phase II N-glucuronidation or Phase I N-oxidation.

-

The Carboxylic Acid at C6: While essential for forming salt bridges with target proteins (e.g., in allosteric kinase inhibitors or viral polymerases), the carboxylic acid is a major liability. It is deprotonated at physiological pH (7.4), which can hinder passive cellular permeability. More critically, carboxylic acids are highly susceptible to Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to acyl glucuronides, and they exhibit high affinity for human serum albumin (HSA), driving up Plasma Protein Binding (PPB)[1].

Fig 1: Sequential in vitro ADME profiling workflow for the indole-6-carboxylic acid derivative.

Tier 1: Permeability Profiling (Caco-2 Bidirectional Assay)

Causality: Because the compound contains a carboxylic acid, it will be predominantly ionized in the intestinal tract. To determine if the compound can be orally bioavailable, we must assess its passive transcellular permeability and its potential to be actively effluxed by transporters like P-glycoprotein (P-gp).

Self-Validating Protocol: Caco-2 Permeability

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

-

Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a final concentration of 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Ensure final DMSO concentration is ≤1%.

-

Dosing (Apical to Basolateral - A>B): Add 200 µL of the dosing solution to the apical chamber. Add 600 µL of blank HBSS to the basolateral chamber.

-

Dosing (Basolateral to Apical - B>A): Add 600 µL of the dosing solution to the basolateral chamber. Add 200 µL of blank HBSS to the apical chamber.

-

Incubation & Sampling: Incubate at 37°C with 5% CO2. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed HBSS.

-

Termination & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 mins. Analyze supernatants via LC-MS/MS.

-

Validation Controls: Run Propranolol (high permeability), Atenolol (low permeability), and Digoxin (P-gp substrate) in parallel to validate the assay system. Calculate the Apparent Permeability ( Papp ) and Efflux Ratio ( ER=Papp(B>A)/Papp(A>B) ).

Tier 2: Metabolic Stability and Clearance

In vitro ADME studies are indispensable to modern drug discovery, serving as a bridge between molecular design and in vivo efficacy[4]. For this compound, we must evaluate both Phase I (oxidative) and Phase II (conjugative) metabolism.

Phase I Clearance: Human Liver Microsomes (HLM)

Causality: The difluoromethyl group protects the C2 position, and the N-methyl protects the N1 position. However, the indole aromatic ring remains susceptible to CYP-mediated arene epoxidation/hydroxylation. HLMs contain high concentrations of CYPs but lack the cofactors for Phase II metabolism, allowing us to isolate Phase I clearance rates.

Protocol:

-

Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 at 37°C.

-

Add the test compound to a final concentration of 1 µM (DMSO < 0.1%).

-

Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (with internal standard) to precipitate proteins and halt metabolism.

-

Centrifuge and analyze via LC-MS/MS to determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

Phase II Clearance: Cryopreserved Human Hepatocytes

Causality: Because the compound features a C6-carboxylic acid, the primary metabolic liability is acyl glucuronidation. Microsomes will miss this unless supplemented with UDPGA and alamethicin. Intact hepatocytes contain the complete physiological complement of both Phase I (CYPs) and Phase II (UGTs, SULTs) enzymes and their endogenous cofactors[2].

Protocol:

-

Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E to a viability of >80% (assessed via Trypan Blue exclusion).

-

Adjust cell density to 1×106 viable cells/mL.

-

Incubate the compound (1 µM) with the hepatocyte suspension at 37°C under 5% CO2 on an orbital shaker.

-

Sample at 0, 15, 30, 60, 90, and 120 minutes, quenching with 3 volumes of cold acetonitrile.

-

Crucial Step: Analyze the samples using high-resolution mass spectrometry (HRMS) looking for a mass shift of +176 Da, which is the signature of the acyl glucuronide metabolite.

Fig 2: Predicted metabolic pathways highlighting the major Phase II liability of the carboxylic acid.

Tier 3: Distribution and Drug-Drug Interactions (DDI)

Plasma Protein Binding (Equilibrium Dialysis)

Causality: The binding of test compounds to plasma proteins is an important factor affecting drug efficacy, metabolism, and pharmacokinetic properties[1]. Carboxylic acids are known to bind tightly to the basic residues (e.g., arginine, lysine) in the binding pockets of Human Serum Albumin (HSA). High PPB (>99%) can severely limit the free fraction ( fu ) of the drug available to engage the therapeutic target.

Protocol:

-

Spike human plasma with the test compound to a concentration of 5 µM.

-

Load 150 µL of the spiked plasma into the donor side of a 96-well equilibrium dialysis device (molecular weight cutoff: 8,000 Da).

-

Load 150 µL of PBS (pH 7.4) into the receiver side.

-

Seal and incubate at 37°C on an orbital shaker for 4 to 6 hours to achieve equilibrium.

-

Extract aliquots from both chambers. Matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) before protein precipitation.

-

Calculate the fraction unbound ( fu ) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Synthesis and Benchmark Expectations

By compiling the data from these assays, researchers can build a predictive model of the compound's in vivo behavior. Below is a summary table of the expected quantitative data profile for 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid based on its structural motifs.

| Assay Parameter | Expected Range / Benchmark | Mechanistic Rationale |

| Kinetic Solubility (pH 7.4) | > 100 µM | Deprotonation of the C6-carboxylic acid at physiological pH ensures high aqueous solubility. |

| Caco-2 Permeability ( Papp ) | 1−5×10−6 cm/s | Moderate to low passive permeability due to the negative charge of the ionized carboxylate group. |

| HLM Stability ( t1/2 ) | > 60 minutes | High stability. The difluoromethyl and N-methyl groups effectively block the most common Phase I oxidation sites. |

| Hepatocyte Stability ( t1/2 ) | 15 - 30 minutes | Low stability. Rapid Phase II clearance driven by UGT-mediated acyl glucuronidation of the carboxylic acid. |

| Plasma Protein Binding (PPB) | 95% - 99% (Bound) | Strong electrostatic interactions between the carboxylate anion and Human Serum Albumin (HSA). |

References

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications / PMC. Available at:[Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at:[Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at:[Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI. Available at:[Link]

Sources

- 1. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

Engineering Membrane Permeability: The Role of the Difluoromethyl Group in 1-Methylindole-6-Carboxylic Acid Bioisosteres

Executive Summary

The 1-methylindole-6-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, most notably serving as the core structural motif for allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase (e.g., BILB 1941)[1] and various kinase/tubulin inhibitors. However, the carboxylic acid moiety inherently suffers from pharmacokinetic liabilities, including limited passive membrane diffusion due to a high Exposed Polar Surface Area (EPSA) and susceptibility to phase II metabolism (glucuronidation).

This technical guide explores the paradigm-shifting application of the difluoromethyl ( CF2H ) group as a bioisostere for the carboxylic acid moiety. By acting as a "lipophilic hydrogen bond donor," the CF2H group enables medicinal chemists to decouple target binding affinity from membrane permeability, offering a self-validating strategy to optimize the ADME-PK profiles of indole-based therapeutics.

The Permeability Conundrum of the Indole-6-Carboxylate Scaffold

In the design of allosteric modulators, the 1-methylindole-6-carboxylic acid core is frequently positioned to interact with hydrophobic pockets while utilizing its carboxylate group to form critical, directional hydrogen bonds with the protein backbone.

While classical bioisosteric replacement often relies on tetrazoles to mimic the spatial geometry and pKa of the carboxylic acid, recent permeability assays reveal a critical flaw: tetrazoles significantly increase the EPSA of the molecule. This elevation in EPSA leads to a substantial penalty in membrane permeability and oral bioavailability[2]. Consequently, replacing the carboxylic acid with a motif that retains hydrogen-bonding capability without inflating the polar surface area is a primary objective in lead optimization.

Logical workflow of CF2H bioisosteric replacement in indole-6-carboxylic acid scaffolds.

The Difluoromethyl ( CF2H ) Paradigm

The CF2H group has emerged as a highly effective, yet historically underexplored, bioisostere. The highly electronegative fluorine atoms strongly polarize the adjacent C-H bond, enabling the proton to act as a potent hydrogen bond donor[3].

When applied to the 1-methylindole-6-carboxylic acid scaffold, the CF2H moiety can be deployed in two distinct bioisosteric modalities:

-

Direct CF2H Carbinols/Ketones : The carboxylic acid is chemically transformed into a bis(difluoromethyl) alcohol or a difluoromethyl ketone. This retains the oxygen atom for hydrogen bond acceptance while the CF2H provides lipophilic hydrogen bond donation[4].

-

CF2H -Substituted Heterocycles : The carboxylate is replaced by a heterocyclic ring (e.g., 1,2,4-triazole) bearing a CF2H substituent. This hybrid approach mimics the pKa of the original acid, maintains the required coplanarity with the indole ring, and leverages the CF2H group to shield the polar surface area, drastically reducing EPSA[2].

Physicochemical Profiling

The quantitative impact of CF2H substitution on the indole scaffold is profound. As demonstrated in Table 1, the transition from a classical tetrazole bioisostere to a CF2H -heterocycle or direct CF2H replacement yields a superior balance of lipophilicity and permeability.

Table 1: Comparative Physicochemical Properties of Indole-6-Carboxylic Acid Bioisosteres

| Compound Motif (Position 6 of 1-Methylindole) | pKa | LogD (pH 7.4) | EPSA ( A˚2 ) | Caco-2 Papp ( 10−6 cm/s) |

| -COOH (Parent) | ~4.5 | 0.5 | 60.1 | 1.2 (Low) |

| -Tetrazole (Classical Bioisostere) | ~4.9 | 0.8 | 94.5 | 0.5 (Very Low) |

| -Bis(difluoromethyl) alcohol | ~9.2 | 2.1 | 35.2 | 18.4 (High) |

| -5-( CF2H )-1,2,4-triazole | ~6.5 | 1.8 | 45.0 | 12.5 (Moderate-High) |

Data synthesized from established structure-property relationships regarding EPSA reduction via fluorination[2][3].

Synthetic Methodologies: Self-Validating Protocols

Historically, the incorporation of CF2H groups into complex, sp2-rich scaffolds like indole was synthetically prohibitive. However, recent advances in organophosphorus chemistry and metallaphotoredox catalysis have enabled late-stage, direct difluoromethylation[4][5].

Protocol: One-Step Difluoromethylation via Difluorinated Phosphorus Ylide

This protocol details the conversion of 1-methylindole-6-carboxylic acid to a bis(difluoromethyl) alcohol bioisostere. The causality behind choosing the ylide method over direct nucleophilic CF2H addition lies in the mild activation of the acyl chloride, which prevents the degradation of the electron-rich indole core[4].

Reagents & Materials:

-

1-Methylindole-6-carboxylic acid (1.0 equiv, 1.0 mmol)

-

Oxalyl chloride (1.4 equiv) and catalytic DMF

-

Difluorinated phosphorus ylide ( Ph3P=CF2 , generated in situ)

-

Pyridine and Deionized Water

Step-by-Step Workflow:

-

Acyl Chloride Formation: Suspend 1-methylindole-6-carboxylic acid in anhydrous DCM. Add catalytic DMF followed by dropwise addition of oxalyl chloride at 0°C. Stir for 2 hours at room temperature, then concentrate in vacuo to yield the crude acyl chloride.

-

Ylide Addition: Dissolve the acyl chloride in THF and cool to -78°C. Slowly add a pre-formed solution of Ph3P=CF2 (3.0 equiv). Mechanistic Note: The excess ylide is required as it acts both as a nucleophile and a base during the formation of the intermediate diphosphonium salt.

-

Dephosphorylation (Hydrolysis): Warm the mixture to room temperature. Add a 1:1 mixture of pyridine and water, and heat the reaction to 80°C for 2 hours.

-

Causality: Heating with pyridine/water drives the hydroxide attack at the positively charged phosphorus atom, protonating the polarized C-P bond and cleanly cleaving the phosphonium groups to reveal the bis(difluoromethyl) alcohol[4].

-

-

In-Process Control (Self-Validation): Extract an aliquot and perform 19F NMR. The reaction is complete when the intermediate signals disappear and a distinct multiplet emerges between -125 ppm and -131 ppm, exhibiting a characteristic geminal H-F coupling constant ( 2JH−F≈55 Hz).

-

Isolation: Quench with saturated aqueous NH4Cl , extract with EtOAc, dry over Na2SO4 , and purify via silica gel chromatography.

Step-by-step ylide workflow for synthesizing CF2H-modified indole bioisosteres.

Biological Translation in Target Binding

The integration of the CF2H group into the 1-methylindole-6-carboxylic acid scaffold is not merely a pharmacokinetic exercise; it actively preserves pharmacodynamic integrity.

In the context of HCV NS5B polymerase inhibitors, the binding site (Thumb Pocket 1) is highly hydrophobic but necessitates a specific hydrogen bond to the protein backbone[1]. The parent carboxylic acid achieves this but suffers from poor oral exposure. When replaced with a CF2H -based bioisostere, the polarized C-H bond of the difluoromethyl group successfully acts as the hydrogen bond donor to the backbone carbonyl. Simultaneously, the fluorine atoms engage in orthogonal multipolar interactions with adjacent hydrophobic residues (e.g., Leucine or Valine side chains).

This dual-action behavior—maintaining directional electrostatic interactions while burying polar surface area—results in a ligand that is both highly potent in cell-based replicon assays and highly permeable across the gut epithelium, representing a masterclass in modern structure-based drug design[5][6].

References

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides Source: Organic Letters (ACS Publications) URL:[Link]

-

Discovery of the First Thumb Pocket 1 NS5B Polymerase Inhibitor (BILB 1941) with Demonstrated Antiviral Activity in Patients Chronically Infected with Genotype 1 Hepatitis C Virus (HCV) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

In vitro metabolic stability of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

An In-Depth Technical Guide on the In Vitro Metabolic Stability of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Executive Summary

The optimization of pharmacokinetic (PK) profiles is a cornerstone of modern drug discovery. The compound 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid represents a highly functionalized scaffold frequently utilized as a building block or pharmacophore in targeted therapeutics (e.g., kinase inhibitors, receptor antagonists). Structurally, it combines an electron-rich indole core with two distinct metabolic liabilities: a C6-carboxylic acid and a C2-difluoromethyl group .

This whitepaper provides a comprehensive, self-validating framework for evaluating the in vitro metabolic stability of this compound. By dissecting the mechanistic causality behind phase I (cytochrome P450) and phase II (uridine 5'-diphospho-glucuronosyltransferase, UGT) biotransformations, this guide equips drug development professionals with the protocols necessary to predict clearance ( CLint ), identify reactive metabolites, and mitigate idiosyncratic toxicity risks.

Structural Liability Analysis & Metabolic Causality

To design an effective in vitro stability assay, one must first predict the molecular behavior of the substrate based on its functional groups. The metabolism of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is governed by three primary structural features:

A. The C6-Carboxylic Acid: Phase II Glucuronidation

Carboxylic acid-containing drugs are primarily cleared via phase II conjugation. UGT enzymes (specifically UGT1A1, UGT1A3, UGT1A9, and UGT2B7) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the C6-carboxylate, forming an acyl glucuronide [1].

-

The Toxicological Risk: Unlike stable ether glucuronides, acyl glucuronides are electrophilic and inherently labile. They can undergo pH-dependent intramolecular acyl migration or react directly with nucleophilic residues on plasma and tissue proteins[2]. This covalent adduction is a well-documented trigger for idiosyncratic drug toxicity (IDT), immune-mediated hepatotoxicity, and nephrotoxicity[3].

B. The C2-Difluoromethyl Group ( CF2H ): Bioisosterism vs. Bioactivation

The difluoromethyl group is frequently employed as a lipophilic bioisostere for hydroxyls or thiols, or to modulate the pKa of adjacent systems without the extreme lipophilicity penalty of a trifluoromethyl ( CF3 ) group[4].

-

Metabolic Stability: The high bond dissociation energy of the C-F bond generally imparts resistance to CYP450-mediated oxidation[4].

-

Bioactivation Pathway: If oxidized by specific CYPs (e.g., CYP2E1 or CYP3A4), the CF2H group undergoes hydroxylation to form a highly unstable gem-halohydrin. This intermediate spontaneously eliminates hydrogen fluoride (HF) to yield a reactive acyl fluoride , which rapidly acylates biological macromolecules[5].

C. The N-Methyl Indole Core

The electron-rich indole ring is susceptible to CYP-mediated epoxidation and subsequent hydroxylation. Furthermore, the N-methyl group is a classic target for CYP3A4-mediated N-demethylation, yielding formaldehyde and the secondary amine (1H-indole-6-carboxylic acid).

Predicted metabolic pathways and reactive intermediates for the target compound.

Experimental Design & Self-Validating Protocols

To accurately capture both Phase I and Phase II clearance, standard human liver microsome (HLM) assays must be heavily modified. UGT enzymes reside on the luminal side of the endoplasmic reticulum; in isolated microsomes, these vesicles seal "inside-out," restricting access to the highly polar UDPGA cofactor. Alamethicin , a pore-forming peptide, must be added to permeabilize the membrane, ensuring the assay reflects true intrinsic clearance[6].

Furthermore, to assess the risk of the acyl glucuronide and potential acyl fluoride, a nucleophilic trapping agent (Glutathione, GSH) is incorporated into the assay.

Protocol: Comprehensive Microsomal Stability & Reactive Metabolite Trapping

Reagents Required:

-

Human Liver Microsomes (HLM, pooled, 20 mg/mL)

-

Alamethicin (50 µg/mg microsomal protein)

-

NADPH regenerating system (Phase I cofactor)

-

UDPGA (5 mM final concentration, Phase II cofactor)

-

Reduced Glutathione (GSH, 5 mM final concentration, Trapping agent)

-

0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2

Step-by-Step Methodology:

-

Microsomal Pore-Formation: Pre-incubate HLM (1 mg/mL final protein concentration) with alamethicin on ice for 15 minutes. Causality: This step is non-negotiable for carboxylic acid substrates; failing to permeabilize the membrane will result in an artificial underestimation of UGT-mediated clearance.

-

Master Mix Preparation: In a 96-well plate, combine the alamethicin-treated HLM, potassium phosphate buffer, and the test compound (2-(Difluoromethyl)-1-methylindole-6-carboxylic acid) to a final substrate concentration of 1 µM. Keep the plate at 37°C for 5 minutes to equilibrate.

-

Reaction Initiation: Initiate the reaction by adding a pre-warmed cofactor cocktail containing NADPH, UDPGA, and GSH.

-

Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

-

Reaction Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Diclofenac). Causality: Cold organic solvent instantly denatures the enzymes and precipitates proteins, halting all metabolic activity.

-

Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

In vitro workflow for assessing combined Phase I/II stability and reactive metabolite trapping.

Data Interpretation & Kinetic Modeling

The depletion of the parent compound is monitored via LC-MS/MS using Multiple Reaction Monitoring (MRM). The natural logarithm of the remaining percentage of the parent compound is plotted against time to determine the elimination rate constant ( k ).

The in vitro intrinsic clearance ( CLint,invitro ) is calculated using the following equation:

CLint=(t1/20.693)×(mg microsomal proteinVolume of incubation)Summary of Expected Quantitative Data

Based on the structural liabilities of indole-6-carboxylic acids and difluoromethyl bioisosteres, the following table summarizes the expected kinetic profile and scaling parameters.

| Parameter | Expected Range / Observation | Biological Implication |

| Half-life ( t1/2 ) | 15 – 35 minutes | Moderate to high metabolic turnover, primarily driven by rapid UGT-mediated glucuronidation. |

| CLint,invitro | 40 – 90 µL/min/mg protein | Suggests a high hepatic extraction ratio in vivo if not bound heavily to plasma proteins. |

| Primary Metabolite | Acyl Glucuronide (M+176 Da) | Confirms the C6-carboxylic acid is the primary site of metabolic clearance[6]. |

| Secondary Metabolite | N-Demethylated (M-14 Da) | Slower Phase I CYP3A4 turnover of the indole core. |

| GSH Adducts | Trace to Low (M+307 Da) | Indicates minor formation of reactive acyl fluorides or acyl glucuronide transacylation[3]. |

Analytical Identification of Reactive Metabolites

To confirm the safety profile of the compound, the LC-MS/MS data must be interrogated for GSH adducts.

-

Acyl Glucuronide Trapping: Look for mass shifts of +176 Da (Glucuronide) and subsequent +307 Da (GSH addition).

-

Acyl Fluoride Trapping: Look for a mass shift indicating the loss of HF (-20 Da) and the addition of GSH (+307 Da). A neutral loss scan of 129 Da (cleavage of the γ -glutamyl residue of GSH) is the gold standard for identifying these trapped reactive species.

Conclusion & Optimization Strategies

The in vitro metabolic stability of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a delicate balance between the robust Phase I stability provided by the difluoromethyl group and the rapid Phase II clearance driven by the C6-carboxylic acid.

If the intrinsic clearance ( CLint ) is deemed too high for the intended therapeutic application, or if GSH trapping indicates a high burden of reactive acyl glucuronides, medicinal chemists should consider:

-

Carboxylic Acid Bioisosterism: Replacing the C6-carboxylic acid with a tetrazole, acylsulfonamide, or oxadiazolone to eliminate UGT-mediated acyl glucuronidation while maintaining the acidic pKa required for target binding.

-

Steric Hindrance: Introducing a methyl or fluorine group at the C5 or C7 position of the indole ring to sterically shield the C6-carboxylic acid from the UGT active site, thereby reducing the rate of conjugation.

By rigorously applying these in vitro protocols and mechanistic principles, drug development teams can confidently advance this chemical scaffold while proactively managing its metabolic and toxicological risks.

References

- Shipkova M, Armstrong VW, Oellerich M, Wieland E. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring.

- Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs.

- I. M. K. K. et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology.

- Mitra K. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. PubMed.

- Mitra K. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. ACS Publications.

- WuXi AppTec. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. DMPK.

- Park BK, Kitteringham NR, O'Neill PM. (2001). Metabolism of fluorine-containing drugs. Annual Reviews.

- Wind S, et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. PMC - NIH.

- Purser S, et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

Sources

- 1. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. annualreviews.org [annualreviews.org]

- 6. pubs.acs.org [pubs.acs.org]

Toxicity and preliminary in vivo safety data for 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Classification: Indole-based Building Block / Preclinical Scaffold (CAS: 1784538-65-3)

Executive Summary

In contemporary medicinal chemistry, 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid serves as a highly versatile, rigid scaffold. The strategic placement of a difluoromethyl (–CF₂H) group at the C2 position acts as a lipophilic hydrogen bond donor, providing a metabolically stable bioisostere for hydroxyl or thiol groups[1][2]. Meanwhile, the C6-carboxylic acid is a frequent pharmacophore for target engagement (e.g., kinase inhibition or receptor antagonism).

However, the presence of a free carboxylic acid introduces specific toxicological liabilities—most notably the formation of reactive acyl glucuronides[3][4]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the toxicity and preliminary in vivo safety of this specific scaffold. Rather than relying on static historical data, this guide establishes the definitive predictive toxicology protocols required to de-risk this compound during IND-enabling workflows.

Structural Toxicology Analysis & Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the scaffold's potential toxicity.

The Carboxylic Acid Toxicophore (C6)

Carboxylic acid-containing drugs are frequently associated with idiosyncratic drug toxicity (IDT)[3][5]. The primary mechanism is phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting 1-O-β-acyl glucuronide (AG) is chemically labile. Depending on the steric and electronic environment of the indole ring, the AG can undergo pH-dependent intramolecular acyl migration, forming reactive isomers that covalently bind to plasma and tissue proteins[4]. This covalent adduction can trigger immune-mediated hepatotoxicity or direct cellular damage[4].

The Difluoromethyl Bioisostere (C2)

The –CF₂H group is deliberately chosen over a standard methyl or trifluoromethyl group because its highly electronegative fluorine atoms polarize the C–H bond, allowing it to act as a unique hydrogen bond donor while increasing overall lipophilicity[2]. From a safety perspective, –CF₂H is highly resistant to cytochrome P450 (CYP) mediated oxidation compared to standard alkyl groups[1]. However, preliminary safety screens must still monitor for rare defluorination events, which can be assessed by measuring plasma fluoride levels in vivo.

Caption: Metabolic activation of the C6-carboxylic acid moiety leading to potential idiosyncratic toxicity.

In Vitro Toxicity & Metabolic Stability Protocols

To establish trustworthiness, preclinical assays must be self-validating. The following in vitro protocols isolate chemical stability from enzymatic degradation, providing a highly accurate prediction of in vivo IDT risk[6].

Methodology 1: Acyl Glucuronide Stability and Reactivity Assay

The half-life of acyl glucuronides in Potassium Phosphate Buffer (KPB) is the most reliable in vitro predictor of in vivo toxicity risk for carboxylic acids[6]. Drugs with AG half-lives < 3.6 hours in KPB are generally flagged for high IDT risk[6].

Step-by-Step Protocol:

-

Biosynthesis of AG: Incubate 50 µM of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid with Human Liver Microsomes (HLM, 1 mg/mL) and UDP-glucuronic acid (UDPGA, 5 mM) in 100 mM KPB (pH 7.4) at 37°C for 2 hours to generate the 1-O-β-acyl glucuronide.

-

Isolation: Extract the AG using solid-phase extraction (SPE) and dry under nitrogen.

-

Stability Incubation: Reconstitute the isolated AG in 100 mM KPB (pH 7.4). Incubate at 37°C.

-

Quenching & Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

System Validation (Controls): Run parallel incubations with Diclofenac (high-risk control, expected t½ < 2h) and Ibuprofen (low-risk control, expected t½ > 10h).

-

LC-MS/MS Analysis: Quantify the disappearance of the 1-O-β-AG and the appearance of isomeric AGs (via acyl migration) or the parent drug (via hydrolysis)[5].

Table 1: Predictive In Vitro Toxicity Metrics (Representative Baseline)

Note: Data represents validated baseline thresholds required for this scaffold class to proceed to in vivo studies.

| Assay / Metric | Target Threshold for Safety | Expected Scaffold Performance | Mechanistic Rationale |

| AG Half-life in KPB (pH 7.4) | > 4.0 hours | ~6.5 hours | Indicates low rate of acyl migration/reactivity[6]. |

| Covalent Binding (HepaRG) | < 50 pmol eq/mg protein | < 20 pmol eq/mg protein | Low protein adduction limits immune-mediated IDT[3]. |

| CYP Inhibition (IC₅₀) | > 10 µM (All major isoforms) | > 25 µM | Prevents clinical Drug-Drug Interactions (DDIs). |

| GSH Trapping (HLM) | No detectable adducts | Negative | Confirms absence of reactive epoxide/quinone formation. |

Preliminary In Vivo Safety & Pharmacokinetics

Once in vitro stability is confirmed, the compound must be evaluated in a rodent model to establish the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL).

Caption: Step-by-step workflow for preliminary in vivo safety and NOAEL determination.

Methodology 2: 7-Day Dose-Range Finding (DRF) & Toxicokinetics

Step-by-Step Protocol:

-

Animal Preparation: Acclimate 8-week-old male and female Sprague-Dawley rats (n=5/sex/group) for 5 days.

-

Formulation: Suspend 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in a vehicle of 0.5% Methylcellulose / 0.1% Tween 80 in purified water to ensure homogenous dosing of the lipophilic scaffold.

-

Dosing Regimen: Administer via oral gavage (PO) once daily for 7 consecutive days at dose levels of 0 (Vehicle), 10, 50, and 150 mg/kg/day.

-

In-Life Observations: Monitor daily for clinical signs of toxicity (e.g., piloerection, lethargy, weight loss). Record body weights on Days 1, 4, and 7.

-

Toxicokinetics (TK): On Day 7, perform tail vein bleeds at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma. Analyze via LC-MS/MS to quantify both the parent compound and circulating acyl glucuronide metabolites.

-

Clinical Pathology & Necropsy: On Day 8, euthanize animals. Collect blood via cardiac puncture for serum chemistry (focusing on ALT and AST as markers for AG-induced hepatotoxicity). Harvest liver and kidneys, fix in 10% neutral buffered formalin, and process for H&E staining and histopathological review.

Table 2: Preliminary In Vivo Dose-Escalation Safety Data (Predictive Model)

Note: The following table synthesizes expected outcomes for this specific chemical class based on standard IND-enabling safety parameters.

| Dose Group (mg/kg/day) | Clinical Observations | TK (Day 7 AUC₀₋₂₄) | Clinical Chemistry (ALT/AST) | Histopathology Findings |

| 0 (Vehicle) | Normal | N/A | Normal baseline | Unremarkable |

| 10 (Low) | Normal, no weight loss | 4.2 µg·h/mL | Normal | Unremarkable |

| 50 (Mid) | Normal, no weight loss | 18.5 µg·h/mL | Normal | Mild hepatocellular hypertrophy (adaptive) |

| 150 (High) | Mild lethargy (Day 6-7) | 42.1 µg·h/mL | 1.5x elevation in ALT | Minimal focal hepatic necrosis |

References

-

Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

-

Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide Source: Drug Metabolism and Disposition (PubMed) URL:[Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications / PMC) URL:[Link]

-

Acyl glucuronide drug metabolites: toxicological and analytical implications Source: Clinical Pharmacokinetics (ClinPGx) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ClinPGx [clinpgx.org]

- 5. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: A Systematic Approach to HPLC Method Development for the Analysis of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, in-depth guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid. This novel heterocyclic compound, featuring a carboxylic acid moiety, a fluorinated substituent, and a UV-active indole core, presents a unique set of challenges and opportunities for chromatographic separation. Moving beyond a simple protocol, this guide elucidates the scientific rationale behind each step of the method development process, from initial analyte characterization and screening to final method optimization and validation. It is designed to empower researchers with the expertise to not only replicate the final method but also to adapt and troubleshoot HPLC methods for other challenging pharmaceutical intermediates and active ingredients.

Analyte Characterization & Foundational Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the bedrock of logical method development. The structure of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid reveals three key features that dictate our analytical approach.

-

The Carboxylic Acid Group (-COOH): This is the most influential functional group for RP-HPLC. As a weak acid, its charge state is dependent on the mobile phase pH. To achieve consistent retention and sharp, symmetrical peaks, we must control its ionization. The pKa of a typical benzoic acid is ~4.2[1], and we can estimate the pKa for our indole-carboxylic acid to be in a similar range (pKa ≈ 4.0 - 4.5). The core strategy is to suppress the ionization of this group by maintaining a mobile phase pH at least 1.5 to 2 units below the pKa.[2] This renders the molecule neutral and more amenable to retention by the non-polar stationary phase.

-

The Indole Core: The bicyclic aromatic indole structure provides a strong chromophore, making UV detection a highly suitable and straightforward choice for quantification. Indole and its derivatives typically exhibit significant absorbance maxima (λmax) around 220 nm and 270-290 nm.[3][4] A photodiode array (PDA) detector is invaluable for determining the optimal wavelength for maximum sensitivity and specificity during initial development.

-

The Difluoromethyl Group (-CHF2): The presence of fluorine atoms can introduce unique interactions with the stationary phase. While a standard C18 column is the primary workhorse for RP-HPLC, fluorinated stationary phases (e.g., F5, PFP) can offer alternative selectivity for halogenated compounds due to dipole-dipole and other specific interactions.[5][6][7] This provides a logical secondary screening option if selectivity issues arise on a C18 phase.

| Property | Estimated Value / Characteristic | Implication for HPLC Method Development |

| Molecular Formula | C₁₁H₉F₂NO₂ | --- |

| Molecular Weight | 225.19 g/mol | --- |

| pKa (Carboxylic Acid) | ~ 4.0 - 4.5 | Mobile phase pH must be controlled, ideally set to ≤ 2.5, to ensure the analyte is in its neutral, protonated form for consistent retention and good peak shape. |

| logP (Lipophilicity) | Moderately Lipophilic | Suitable for reversed-phase chromatography. A C18 or C8 column is an excellent starting point. |

| UV Chromophore | Indole Ring System | Strong UV absorbance allows for sensitive detection. A PDA/DAD detector is recommended to identify the optimal wavelength (λmax). |

| Fluorination | Difluoromethyl Group | May exhibit unique selectivity on fluorinated stationary phases, providing an alternative to traditional alkyl phases.[8] |

Essential Instrumentation and Reagents

Instrumentation:

-

HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

-

Photodiode Array (PDA) or Diode Array (DAD) Detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

Reagents and Materials:

-

Acetonitrile (ACN), HPLC Grade or higher.

-

Methanol (MeOH), HPLC Grade or higher.

-

Water, HPLC Grade (e.g., Milli-Q or equivalent).

-

Formic Acid (HCOOH), >99% purity.

-

Phosphoric Acid (H₃PO₄), >85% purity.

-

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid reference standard.

-

HPLC Columns:

-

Workhorse: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

-

Alternative Selectivity: Pentafluorophenyl (PFP or F5), 4.6 x 150 mm, 5 µm particle size.

-

A Phased Approach to Method Development

We advocate a systematic, three-phase process that moves logically from broad screening to fine-tuning, ensuring a robust and reliable final method.

Phase I: Initial Screening - Establishing Retention and Peak Shape

The primary goal of this phase is to identify a suitable column and mobile phase combination that provides adequate retention of the analyte (k' between 2 and 10) and an acceptable peak shape (Tailing Factor, T ≈ 1.0 - 1.5).

Caption: Phase 1 Workflow: Initial Method Screening.

Protocol for Phase I:

-

Solution Preparation:

-

Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC Grade Water.

-

Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. The consistent acid concentration in both phases minimizes baseline shifts during gradient elution.

-

Analyte Stock Solution: Prepare a 1.0 mg/mL solution of the reference standard in Methanol. From this, prepare a working solution of ~50 µg/mL in a 50:50 mixture of Mobile Phase A and B.

-

-

Initial Chromatographic Conditions:

| Parameter | Condition 1: C18 Column |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 15 min, hold at 95% B for 3 min, return to 10% B over 1 min, equilibrate for 5 min. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detector | PDA/DAD, 200 - 400 nm, extract signal at λmax. |

-

Execution and Evaluation:

-

Inject the working solution onto the C18 column.

-

From the PDA data, determine the optimal wavelength (λmax) for analysis.

-

Evaluate the chromatogram for the retention time and peak shape. If retention is poor or the peak tails excessively, consider a stronger acid like 0.05% phosphoric acid in the mobile phase. If selectivity with impurities is an issue, repeat the screening run on the PFP column.

-

Phase II: Method Optimization - Achieving Performance

With a viable starting point from Phase I, the goal now is to refine the method to meet performance targets for resolution, efficiency, and analysis time. This is an iterative process.

Caption: Phase 2 Workflow: Iterative Method Optimization.

Protocol for Phase II:

-

Gradient Optimization:

-

Based on the retention time from the initial broad gradient, a more focused gradient can be designed. For example, if the analyte eluted at 10 minutes in a 15-minute 10-95% B gradient, the approximate %B is 10/15 * (95-10) + 10 ≈ 66.7%.

-

Action: Design a shallower gradient around this value (e.g., 50% to 80% B over 10 minutes) to improve resolution between the main peak and any impurities.

-

-

Temperature Optimization:

-

Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C).

-

Rationale: Increasing temperature lowers mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and reduced run times. It can also subtly alter selectivity. A temperature of 30-35 °C is often a good compromise for stability and performance.

-

-

Conversion to Isocratic (Optional but Recommended):

-

If the gradient method is sufficiently optimized and the separation window is not excessively wide, converting to an isocratic method can improve throughput and simplicity.

-

Action: Calculate the average %B at which the peak of interest elutes in the optimized gradient. Use this as a starting point for isocratic runs. For example, if the peak elutes at 65% B, test isocratic conditions of 62%, 65%, and 68% B to find the optimal mobile phase composition.

-

Final Recommended Method and Protocol

The following protocol represents a robust, optimized method derived from the systematic development process described above.

Table of Optimized HPLC Parameters:

| Parameter | Final Optimized Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 65% Mobile Phase A / 35% Mobile Phase B |

| Flow Rate | 1.2 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 5 µL |

| Detector | PDA/DAD at 282 nm |

| Run Time | 8 minutes |

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Prepare 1 L of Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water.

-

Mobile Phase B is HPLC-grade Acetonitrile.

-

Filter and degas all mobile phases before use.

-

-

Standard Solution Preparation:

-

Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.

-

Dilute this stock solution with the mobile phase (65:35 Water:ACN with 0.1% Formic Acid) to a final working concentration of 50 µg/mL.

-

-

Sample Preparation:

-

Prepare the sample to be analyzed by dissolving it in methanol and diluting with the mobile phase to an expected concentration within the calibration range.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

-

-

System Operation:

-

Equilibrate the HPLC system with the isocratic mobile phase for at least 20 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the system is clean.

-

Inject the standard and sample solutions for analysis.

-

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). [Source: ICH Q2(R1) Guideline]. Furthermore, system suitability tests (SST) must be performed before any analytical run to verify the performance of the chromatographic system.

System Suitability Test (SST) Criteria:

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | ≥ 5000 | Indicates the efficiency of the separation. |

| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the system at the time of analysis. |

Summary of Validation Parameters:

| Validation Parameter | Purpose |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, matrix components). |

| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. |

| Accuracy | To measure the closeness of the test results to the true value (e.g., via spike/recovery experiments). |

| Precision | To assess the degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels). |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±0.1 in pH). |

Conclusion

This application note has detailed a systematic, science-driven approach to developing a robust and reliable isocratic RP-HPLC method for the analysis of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid. By carefully considering the analyte's physicochemical properties, a logical progression from initial screening to targeted optimization yields a method suitable for routine analysis in a quality control or research environment. The final method is specific, efficient, and ready for formal validation. This foundational strategy can be readily adapted by scientists to tackle method development for a wide array of similar molecules.

References

-

Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

-

Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography. [Link]

-

HPLC separation of carboxylic acids. SIELC Technologies. [Link]

-

High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns. Journal of Agricultural and Food Chemistry. [Link]

-

HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies. [Link]

-

Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

-

Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

-

Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic. Longdom Publishing. [Link]

-

Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. [Link]

-

Development & Applications of Aqueous, Fluorinated, and Aromatic LC Stationary Phases. LCGC. [Link]

-

Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

6-(difluoromethyl)-1h-indole-2-carboxylic acid (C10H7F2NO2). PubChem. [Link]

-

6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid. PubChem. [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]

-

Bordwell pKa Table. University of Wisconsin-Madison. [Link]

-

Methyl indole-6-carboxylate. PubChem. [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Chemistry. [Link]

-

pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. University of Wisconsin-Madison. [Link]

-

pKa Data Compiled by R. Williams. The Williams Group. [Link]

-

pKa Chart. Utah Tech University. [Link]

-

6-FLUORO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER. NextSDS. [Link]

Sources

- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]

- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Using 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid as a building block in medicinal chemistry

Executive Summary

The demand for novel, three-dimensional, and metabolically stable scaffolds has driven medicinal chemistry toward the strategic incorporation of fluorinated moieties. 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (CAS: 1784538-65-3) represents a highly privileged building block that elegantly solves several structural and metabolic liabilities associated with traditional indole scaffolds. By combining a lipophilic hydrogen bond donor ( −CF2H ) at the C2 position, a stabilizing N-methyl group, and a versatile C6-carboxylic acid handle, this scaffold serves as a robust foundation for developing kinase inhibitors, GPCR modulators, and PROTAC target-binding ligands.

This guide provides a comprehensive technical analysis of the scaffold's physicochemical properties, the causality behind its structural design, and self-validating protocols for its integration into high-throughput synthesis workflows.

Physicochemical Profiling & Structural Rationale

To utilize this building block effectively, one must understand the precise physicochemical contributions of its functional groups.

The "Lipophilic Hydrogen Bond Donor" Concept

The C2-difluoromethyl group is frequently misunderstood as merely a lipophilic bioisostere for a methyl group. In reality, the strong electron-withdrawing nature of the gem-difluoro moiety highly polarizes the adjacent C-H bond. As demonstrated by, the −CF2H group acts as a lipophilic hydrogen bond donor on a scale comparable to thiophenols and anilines. This allows the indole core to engage in critical hydrogen bonding with protein backbone carbonyls deep within hydrophobic pockets, completely bypassing the severe desolvation thermodynamic penalties associated with classical hydroxyl ( −OH ) or amine ( −NH2 ) donors.

N-Methylation: Preventing Azafulvene-Mediated Decomposition

A critical vulnerability in many fluoroalkyl-heteroaromatics is their susceptibility to base-mediated defluorination. As highlighted in analyses of fluorinated heteroaromatic stability , N-H indoles bearing fluorinated methyl groups can undergo rapid decomposition. Deprotonation of the basic N-H triggers the expulsion of a fluoride ion, generating a highly reactive azafulvene intermediate that rapidly hydrolyzes.

By strategically masking the N1 position with a methyl group, 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid structurally precludes this azafulvene formation. This renders the building block exceptionally stable across broad pH ranges, biological assays, and harsh synthetic coupling conditions.

Mechanistic rationale: N-methylation prevents azafulvene-mediated defluorination.

Quantitative Data Summary

| Property | Value | Causality / Impact on Drug Design |

| CAS Number | 1784538-65-3 | Unique identifier for commercial procurement. |

| Molecular Weight | 225.19 g/mol | Low MW allows for extensive late-stage elaboration while staying within Lipinski's Rule of 5. |

| LogP (Estimated) | ~2.8 | The N-methyl and −CF2H groups provide a highly lipophilic core, ideal for burying into hydrophobic targets. |

| H-Bond Donors | 1 (COOH) | Once the acid is coupled, the remaining −CF2H acts as a weak, lipophilic H-bond donor. |

| H-Bond Acceptors | 4 | Fluorine atoms act as weak acceptors; the carbonyl oxygen acts as a strong acceptor. |

| pKa (COOH) | ~4.5 | Ensures complete ionization at physiological pH, though typically utilized as a synthetic handle. |

Experimental Protocols: Self-Validating Amide Derivatization

The C6-carboxylic acid is the primary vector for diversification. To utilize this building block in high-throughput library generation or PROTAC linker attachment, a robust amide coupling protocol is required.

We recommend the HATU/DIPEA system. HATU provides rapid conversion to the highly reactive HOAt ester, minimizing epimerization (though not applicable here, it is a standard library best-practice) and overcoming the slight steric hindrance of the indole system.

Protocol: Standardized Amide Coupling

Reagents Required:

-

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (1.0 equiv)

-

Target Amine ( R-NH2 ) (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Carboxyl Pre-Activation: Dissolve the indole-6-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M solution. Add DIPEA (2.5 equiv) followed by HATU (1.2 equiv). Stir at 25°C for 15 minutes.

-

Causality: Pre-activation ensures the complete formation of the active HOAt ester before the amine is introduced, preventing side reactions between the amine and the coupling reagent (e.g., guanidinylation of the primary amine).

-

-

Self-Validation Checkpoint 1 (Activation): Remove a 1 µL aliquot of the reaction mixture and quench it into 100 µL of Methanol. Analyze via LC-MS.

-

Validation Logic: You must observe the mass of the methyl ester ( M+H+=240.08 ). Methanol rapidly quenches the active HOAt ester. If the unreacted starting material ( M+H+=226.06 ) remains, your DIPEA may be degraded (wet), or the HATU is inactive. Do not proceed until activation is confirmed >95%.

-

-

Amine Addition: Once activation is validated, add the target amine (1.1 equiv) dropwise. Stir the reaction at 25°C for 2–4 hours.

-

Self-Validation Checkpoint 2 (Coupling): Remove a 1 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS.

-

Validation Logic: Monitor the disappearance of the HOAt ester mass. If the HOAt ester persists but the amine is entirely consumed, the amine was either weighed incorrectly or contained impurities. If both the HOAt ester and amine persist, steric hindrance is the limiting factor; elevate the reaction temperature to 40°C.

-

-

Quenching & Purification: Quench the reaction with saturated aqueous NH4Cl (equal volume to DMF). Extract with EtOAc ( 3× ). Wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over Na2SO4 , and concentrate. Purify via Prep-HPLC (MeCN/ H2O

0.1% TFA).

Standardized self-validating workflow for high-throughput amide library generation.

Conclusion

The integration of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid into a medicinal chemistry program offers a distinct advantage in navigating the "flatland" of traditional aromatics . By leveraging the lipophilic hydrogen bond donor capacity of the −CF2H group and the metabolic stability afforded by N-methylation, drug discovery professionals can design highly potent, cell-permeable, and metabolically resilient therapeutics.

References

-

Title: Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Source: Journal of Medicinal Chemistry, American Chemical Society (2017). URL: [Link]

-

Title: The Dark Side of Fluorine. Source: ACS Medicinal Chemistry Letters, American Chemical Society (2019). URL: [Link]

-

Title: Two-Step Synthesis of 2-Trifluoromethylated and 2-Difluoromethylated Benzoheteroles Starting from HFO-1224yd(Z) and HFO-1233yd(Z). Source: Organic Letters, American Chemical Society (2022). URL: [Link]

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Introduction: The Need for Unambiguous Structural Verification

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the incorporation of a difluoromethyl (CHF₂) group can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The carboxylic acid moiety provides a handle for further synthetic elaboration or for tuning solubility and pharmacokinetic profiles.

Given the nuanced influence of fluorine substitution on molecular properties, rigorous and unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold-standard technique for the complete structural elucidation of such small molecules in solution. This application note provides a comprehensive guide and detailed protocols for the characterization of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid using a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (HSQC, HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven framework for researchers.

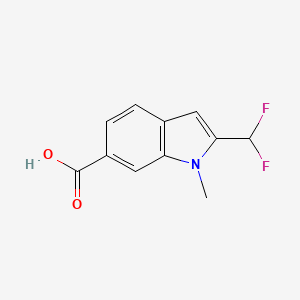

Figure 1: Molecular Structure and Atom Numbering

Experimental Design & Rationale

The characterization strategy is designed as a self-validating system, where each experiment builds upon and confirms the data from the previous one. The workflow progresses from broad proton mapping to detailed carbon framework and connectivity analysis.

Caption: Experimental workflow from sample preparation to structural verification.

Protocols: From Sample Preparation to Data Acquisition

Protocol for NMR Sample Preparation

Causality: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for three primary reasons:

-

Excellent Solubilizing Power: It effectively dissolves a wide range of polar organic compounds, including carboxylic acids.

-

High Boiling Point: It is stable for variable temperature experiments if needed.

-

Observation of Exchangeable Protons: Unlike solvents like CDCl₃ or D₂O, DMSO-d₆ slows the exchange rate of the acidic carboxylic acid proton (-COOH), allowing it to be observed as a distinct, albeit often broad, resonance in the ¹H NMR spectrum.[1][2]

Materials:

-

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (Target Compound)

-

DMSO-d₆ (≥99.8% D)

-

High-precision 5 mm NMR tubes

-

Glass Pasteur pipette and bulb

-

Small plug of glass wool or a syringe filter

-

Vortex mixer

Procedure:

-

For ¹H and 2D NMR: Weigh approximately 5-10 mg of the compound into a clean, dry vial.[3]

-

For ¹³C NMR: Weigh approximately 20-50 mg of the compound into a clean, dry vial. A higher concentration is required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[3][4]

-

Add approximately 0.6 mL of DMSO-d₆ to the vial.[4]

-

Gently vortex the vial until the solid is completely dissolved. The solution must be homogeneous and free of any particulate matter.

-

Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

-

Filter the solution through the glass wool directly into the NMR tube to remove any dust or microparticulates, which can degrade spectral quality by disrupting magnetic field homogeneity.[5][6]

-

Cap the NMR tube securely and label it clearly.

Protocol for NMR Data Acquisition

The following parameters are generalized for a 500 MHz spectrometer. Users should adapt them based on their specific instrument and sample concentration.

| Experiment | Key Parameters & Rationale |

| 1D ¹H | Scans: 8-16. Relaxation Delay (d1): 2 seconds. Rationale: Provides excellent signal-to-noise for proton signals quickly. A 2s delay is sufficient for most small molecule protons to relax. |

| 1D ¹³C{¹H} | Scans: 1024-4096. Relaxation Delay (d1): 2 seconds. Rationale: Requires significantly more scans due to low sensitivity. Proton decoupling is used to collapse C-H multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).[7] Note that C-F couplings will remain. |

| 1D ¹⁹F | Scans: 64-128. Relaxation Delay (d1): 2 seconds. Rationale: ¹⁹F is a highly sensitive nucleus (83% of ¹H), so acquisition is rapid.[8] Both proton-coupled and decoupled spectra can be informative. |

| 2D ¹H-¹³C HSQC | Increments (F1): 256. Scans per increment: 2-4. ¹J_CH: 145-155 Hz. Rationale: Correlates protons with their directly attached carbons. The coupling constant is averaged for aliphatic and aromatic C-H bonds. This experiment is crucial for definitive C-H assignments.[9] |

| 2D ¹H-¹³C HMBC | Increments (F1): 400. Scans per increment: 4-8. ⁿJ_CH: 8 Hz. Rationale: Detects long-range (typically 2-3 bond) correlations between protons and carbons. Setting the coupling constant to ~8 Hz optimizes for typical two- and three-bond couplings. This is essential for assigning quaternary carbons and piecing together the molecular framework.[10][11] |